Fagomine-13C,d2
Description
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Properties
Molecular Formula |
C₅¹³CH₁₁D₂NO₃ |
|---|---|
Molecular Weight |
150.18 |
Synonyms |
[2R-(2α,3β,4α)]-2-(hydroxymethyl)-3,4-Piperidinediol-13C,d2; 1,2,5-Trideoxy-1,5-imino-D-arabino-hexitol-13C,d2; D-Fagomine-13C,d2 |
Origin of Product |
United States |
Contextualization of Fagomine Derivatives in Biochemical Investigations
Fagomine (B1671860) and its synthetic derivatives are members of the iminosugar class of compounds, which are analogues of carbohydrates where the ring oxygen has been replaced by a nitrogen atom. youtube.com These compounds have garnered significant attention in the scientific community due to their ability to act as inhibitors of glycosidases, a class of enzymes responsible for the breakdown of complex carbohydrates. nih.gov The structural similarity of iminosugars to the natural substrates of these enzymes allows them to bind to the enzyme's active site, often with high specificity and affinity.
Research has demonstrated that fagomine derivatives can influence various biological processes. For instance, D-fagomine has been shown to attenuate metabolic alterations induced by high-energy-dense diets in animal models. rsc.org Studies have explored the synthesis and biological evaluation of various C-substituted derivatives of fagomine as glycosidase inhibitors. nih.gov These investigations are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. The exploration of fagomine and its analogues continues to be a vibrant area of research, with potential applications in understanding and potentially modulating metabolic disorders. rsc.orgrsc.org
Overview of the Research Utility of Fagomine 13c,d2 As a Chemical Probe
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and the solid state. The incorporation of ¹³C and deuterium into the fagomine structure provides specific advantages for various NMR experiments, from simple one-dimensional analysis to complex multi-dimensional approaches.
Carbon-13 NMR (¹³C-NMR) spectroscopy is a fundamental technique for characterizing the carbon framework of organic molecules. youtube.com However, its utility is often limited by the low natural abundance of the ¹³C isotope (approximately 1.1%). youtube.com The strategic incorporation of ¹³C into the fagomine skeleton overcomes this limitation, providing a powerful tool for tracking structural changes.
By enriching the fagomine molecule with ¹³C, the signals corresponding to the labeled carbon atoms in the NMR spectrum become significantly more intense and easier to detect against background noise. youtube.com This enhancement is critical when studying chemical reactions or biological transformations where fagomine might be modified. Any alteration to the molecule's carbon skeleton—such as ring opening, functional group modification, or enzymatic cleavage—will result in a change in the chemical environment of the labeled carbons. These changes are directly observable as shifts in the peaks of the ¹³C-NMR spectrum. Researchers can monitor these spectral changes to map the precise locations and extent of the transformations.
For example, the chemical shift of a carbon atom is highly sensitive to its local electronic environment. youtube.com Tracking these shifts allows for the unambiguous identification of reaction intermediates and final products in studies of fagomine's metabolism or chemical derivatization.
Table 1: Illustrative ¹³C-NMR Chemical Shift Data This table presents hypothetical chemical shift ranges for carbons in a fagomine-like structure, demonstrating the type of data obtained from ¹³C-NMR experiments. Actual values depend on the solvent and specific molecular environment.
| Carbon Position | Functional Group Type | Typical Chemical Shift (ppm) | Information Gleaned from Fagomine-¹³C,d2 |
| C-2 | CH (next to N and CH-OH) | 50 - 70 | Highly sensitive to changes in the piperidine (B6355638) ring structure and hydroxylation patterns. |
| C-3 | CH-OH | 65 - 85 | Shift indicates modifications to the hydroxyl group or changes in hydrogen bonding. |
| C-4 | CH-OH | 65 - 85 | Probes the stereochemistry and local conformation of this part of the ring. |
| C-5 | CH-OH | 65 - 85 | Sensitive to interactions and transformations at the opposite side of the nitrogen atom. |
| C-6 | CH₂ (next to N) | 40 - 60 | Changes reflect alterations in the piperidine ring or N-substitution. |
| C-1' | CH₂OH (side chain) | 60 - 75 | Tracks modifications of the primary alcohol, such as oxidation or esterification. |
2D-NMR and Multi-Dimensional NMR Approaches with Labeled Fagomine
While 1D-NMR provides valuable information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) and multi-dimensional NMR experiments resolve this issue by spreading the signals across two or more frequency axes, revealing correlations between different nuclei within the molecule. wikipedia.orglibretexts.org The use of ¹³C-labeled Fagomine is particularly advantageous for heteronuclear NMR experiments, which correlate the signals of different types of nuclei, most commonly ¹H and ¹³C.
A key technique is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which identifies direct one-bond correlations between protons and the carbons they are attached to. wikipedia.org In an HSQC spectrum of this compound, strong cross-peaks will appear only for the ¹³C-labeled carbons and their attached protons, providing an unambiguous map of H-C connectivity. This is invaluable for confirming the structural integrity of the molecule and for assigning all the proton and carbon signals in complex biological media.
Other multi-dimensional techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can reveal longer-range correlations (typically over two or three bonds). These experiments are crucial for piecing together the entire molecular structure by connecting different fragments of the molecule. For instance, an HMBC experiment could show a correlation between a proton on the piperidine ring and a carbon atom in the side chain, confirming their spatial relationship. Using ¹³C-enriched material greatly enhances the sensitivity and resolution of these experiments. ucsb.edu
Table 2: Application of 2D-NMR Techniques to this compound
| 2D-NMR Experiment | Type of Correlation | Information Obtained for this compound |
| COSY (Correlation Spectroscopy) | ¹H—¹H (through 2-3 bonds) | Maps the proton-proton coupling network within the fagomine molecule, helping to trace out the spin systems of the piperidine ring and side chain. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H—¹³C (through 1 bond) | Unambiguously correlates each labeled carbon with its directly attached proton(s), providing definitive structural assignment and confirming label positions. wikipedia.org |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H—¹³C (through 2-4 bonds) | Reveals long-range connectivity, establishing the overall carbon skeleton and the connection between the piperidine ring and the hydroxymethyl side chain. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H—¹H (through space) | Provides information on the three-dimensional structure and conformation by identifying protons that are close to each other in space, regardless of whether they are bonded. |
Deuterium-NMR for Probing Protonation States and Solvent Interactions
The inclusion of deuterium (d or ²H) at specific positions in the fagomine molecule offers unique advantages for probing its chemical environment. While direct detection of the ²H signal is possible, a more common and powerful application is to observe the effects of deuteration on the NMR spectra of other nuclei, such as ¹H and ¹³C.
One significant phenomenon is the deuterium isotope shift (DIS), where replacing a proton with a deuteron (B1233211) causes a small but measurable shift in the resonance frequency of nearby ¹³C or ¹H nuclei. researchgate.net The magnitude of this shift is highly sensitive to the local environment, particularly to hydrogen bonding and protonation states. rsc.org By comparing the NMR spectrum of this compound with its non-deuterated counterpart, researchers can identify which atoms are involved in hydrogen bonds with solvent molecules or intramolecularly. This method can be used to determine the pKa values of the amine and hydroxyl groups by monitoring the DIS as a function of pH. researchgate.netrsc.org
Furthermore, deuteration serves to simplify complex ¹H-NMR spectra. Replacing protons with deuterons effectively removes their signals from the proton spectrum and eliminates their coupling to neighboring protons, making the remaining signals sharper and easier to interpret. In ¹³C-NMR, replacing adjacent protons with deuterons can lead to a significant narrowing of the ¹³C signal linewidths by reducing dipolar relaxation effects, thereby improving spectral resolution. utoronto.canih.gov
Mass Spectrometry (MS) in Metabolic Profiling and Pathway Tracing
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and is a cornerstone of metabolic research. The use of stable isotope-labeled compounds like this compound transforms MS from a tool for simple detection into a quantitative method for tracing metabolic pathways and profiling metabolite turnover. nih.gov
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy, allowing it to distinguish between molecules with very similar masses. When this compound is introduced into a biological system, HRMS can easily differentiate it from the endogenous, unlabeled fagomine that may be present. nih.gov The mass of the labeled molecule will be higher than the unlabeled one by the exact mass of the incorporated isotopes (one ¹³C and two ²H atoms).
By measuring the relative intensities of the ion signals for the labeled and unlabeled forms of fagomine, researchers can determine the isotopic ratio with high precision. nih.gov This ratio is a powerful quantitative tool. For example, in a metabolic study, the change in this ratio over time in plasma or specific tissues can be used to calculate the rates of absorption, distribution, and clearance of fagomine. This approach, known as isotope dilution mass spectrometry, is a gold standard for quantification in metabolomics. nih.gov
Table 3: Hypothetical HRMS Data for Labeled and Unlabeled Fagomine
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Observed m/z in HRMS [M+H]⁺ | Application |
| Fagomine (unlabeled) | C₆H₁₃NO₃ | 147.08954 | 148.09699 | Represents the endogenous pool of the compound. |
| This compound | ¹³C¹²C₅¹H₁₁²H₂NO₃ | 150.10328 | 151.11073 | Acts as an internal standard for quantification and a tracer for metabolic studies. |
| Isotopic Ratio | - | - | Peak Intensity (151.11) / Peak Intensity (148.10) | Quantifies the relative amount of the tracer vs. the endogenous compound. oiv.int |
Tandem MS for Fragment-Based Isotopic Labeling Patterns
Tandem mass spectrometry, or MS/MS, adds another dimension to metabolic analysis. In an MS/MS experiment, a specific parent ion (for example, the protonated this compound ion) is selected, fragmented, and the masses of the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure.
When this compound is used as a metabolic tracer, it may be chemically transformed into various metabolites. These metabolites will retain some or all of the isotopic labels. By performing MS/MS analysis on these downstream metabolites, researchers can determine where the labels reside within their structures. nih.gov For instance, if a metabolite is formed by cleaving the side chain from fagomine, the fragments containing the piperidine ring would still be labeled, while fragments from the side chain would not. This fragment-based analysis provides definitive evidence of metabolic pathways, showing how the carbon and hydrogen atoms from the original fagomine molecule are incorporated into new compounds. nih.gov This level of detail is crucial for constructing accurate models of cellular metabolism.
Table 4: Hypothetical Tandem MS Fragmentation of this compound This table illustrates how analyzing fragment ions in MS/MS can reveal the location of isotopic labels.
| Parent Ion [M+H]⁺ | Fragment Ion | Fragment Structure | Expected m/z (Labeled) | Expected m/z (Unlabeled) | Interpretation |
| This compound | F1 | Loss of H₂O | 133.1002 | 130.0864 | If the label is not on the lost hydroxyl group, the mass difference is maintained. |
| This compound | F2 | Loss of CH₂OH side chain | 120.0897 | 116.0706 | A mass difference of ~4 indicates the ¹³C and one ²H are on the ring, and one ²H is on the side chain (hypothetical). |
| This compound | F3 | Cleavage of the piperidine ring | Varies | Varies | The masses of the ring fragments reveal which parts of the carbon skeleton contain the ¹³C label. |
Integration with Chromatographic Techniques (e.g., GC-MS, LC-MS)
The isotopically labeled compound this compound is a critical tool for enhancing the accuracy and reliability of quantitative analysis when integrated with chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary role is to serve as an ideal internal standard in a method known as stable isotope dilution analysis (SIDA). nih.govnih.gov
The fundamental principle behind using this compound is that it is chemically and physically almost identical to the unlabeled Fagomine analyte. acanthusresearch.com However, due to the incorporation of one carbon-13 (¹³C) and two deuterium (d) atoms, it possesses a distinct, higher molecular weight. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar behavior during sample preparation and chromatographic separation ensures that any variations or losses affecting the analyte will equally affect the internal standard. scispace.comyoutube.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like Fagomine. nih.govnih.gov In a typical LC-MS workflow for Fagomine quantification, a known amount of this compound is added to the sample at the earliest stage of preparation. This mixture is then subjected to extraction and cleanup procedures before being injected into the LC system. The LC column separates Fagomine and this compound from other matrix components. Because of their nearly identical physicochemical properties, they co-elute, meaning they exit the column at virtually the same time. nih.gov
Upon entering the mass spectrometer, the compounds are ionized, typically using electrospray ionization (ESI), and the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). nih.govresearchgate.net The detector then measures the signal intensity for both the unlabeled Fagomine and the labeled this compound. By calculating the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, as this ratio remains constant even if there are fluctuations in sample volume, extraction efficiency, or instrument response. crimsonpublishers.com This approach effectively mitigates the "matrix effect," a common issue in LC-MS where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. acanthusresearch.com
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, polar compounds like Fagomine typically require a derivatization step to increase their volatility and thermal stability. semanticscholar.orgmdpi.com This involves a chemical reaction to convert the polar functional groups into less polar ones. This compound, having the same functional groups as unlabeled Fagomine, undergoes this derivatization process in the same manner.
Following derivatization, the sample, containing both derivatized Fagomine and derivatized this compound, is introduced into the gas chromatograph. mdpi.com The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. youtube.comyoutube.com As with LC, the analyte and its isotopically labeled standard exhibit nearly identical chromatographic behavior. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates these fragments based on their m/z, and the detector records their abundance. Quantification is performed by comparing the peak area of a characteristic ion of the derivatized Fagomine to that of the corresponding ion of the derivatized this compound.
The use of this compound in both LC-MS and GC-MS provides a robust and highly specific method for accurate quantification, which is essential for detailed research findings in various scientific fields. nih.govnih.gov
Detailed Research Findings
While specific studies detailing the use of this compound are not publicly available, the principles of its application can be illustrated through representative data from analogous analyses of iminosugars and other compounds using stable isotope dilution.
Research has consistently shown that stable isotope-labeled internal standards are superior to structural analogues for quantitative mass spectrometry. scispace.comnih.gov For instance, studies comparing ¹³C-labeled and deuterium-labeled standards have found that ¹³C-labeled standards often exhibit chromatographic behavior that is more identical to the unlabeled analyte than highly deuterated standards. nih.gov The combination of ¹³C and deuterium in this compound provides a sufficient mass shift for detection without significantly altering its chromatographic properties.
In the analysis of iminosugars in natural products like buckwheat and mulberry, LC-MS methods have been successfully employed to separate and quantify Fagomine and its isomers. nih.govresearchgate.net The integration of this compound into such methods would significantly enhance their accuracy and precision by correcting for matrix interferences inherent in complex plant extracts.
The following data tables are representative of the expected results from LC-MS and GC-MS analyses utilizing this compound as an internal standard.
Table 1: Representative LC-MS/MS Parameters for Fagomine Analysis using this compound
| Parameter | Fagomine (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₆H₁₃NO₃ | C₅¹³CH₁₁D₂NO₃ |
| Exact Mass | 147.0895 | 150.1033 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ 148.1 | [M+H]⁺ 151.1 |
| Product Ion (m/z) | 130.1 | 133.1 |
| Retention Time (min) | 5.2 | 5.2 |
Table 2: Representative GC-MS Parameters for Derivatized Fagomine Analysis using this compound
| Parameter | Derivatized Fagomine (Analyte) | Derivatized this compound (Internal Standard) |
| Derivatizing Agent | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionic Anhydride (PFPA) |
| Molecular Ion (m/z) | Varies with derivative | Varies with derivative |
| Characteristic Fragment Ion (m/z) | Specific to derivative | Shifted by +3 m/z |
| Retention Time (min) | 11.4 | 11.4 |
Elucidation of Metabolic Pathways and Biochemical Transformations Using Fagomine 13c,d2
Quantitative Metabolic Flux Analysis in Biological Systems
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. The use of isotopically labeled substrates like Fagomine-13C,d2 can, in principle, provide detailed insights into the metabolic network, revealing how cells utilize different pathways under various conditions. While direct experimental studies employing this compound for MFA are not prominently documented in publicly available literature, its application can be extrapolated from established ¹³C-MFA principles.
Steady-state ¹³C-MFA is a widely used approach that assumes the metabolic and isotopic systems are in a steady state, meaning the concentrations of metabolites and their isotopic labeling patterns are constant over time. In a hypothetical scenario, a biological system (e.g., a microbial culture) could be fed with this compound. After reaching an isotopic steady state, the distribution of ¹³C and deuterium (B1214612) in downstream metabolites would be analyzed. This labeling pattern is a direct consequence of the fluxes through the metabolic network. By using computational models, these labeling data, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), can be used to calculate the intracellular fluxes.
Non-steady-state MFA, or Isotopically Nonstationary ¹³C-MFA (INST-MFA), is an extension of this technique that is particularly useful for systems that are difficult to maintain in an isotopic steady state, such as in many mammalian cell cultures or in vivo studies. INST-MFA involves measuring the transient changes in isotopic labeling over time after the introduction of the labeled substrate. This approach can provide more information about flux values, especially for pathways with slow turnover rates, and can also be used to estimate the size of intracellular metabolite pools.
A hypothetical experiment could involve introducing this compound to a cell culture and collecting samples at multiple time points. The rate at which the ¹³C and deuterium labels are incorporated into various metabolites would provide a dynamic view of the metabolic network.
Table 1: Hypothetical Flux Distribution in a Microbial System Utilizing this compound Under Two Different Conditions (Steady-State MFA)
| Metabolic Reaction | Flux (Condition A) (mmol/gDW/h) | Flux (Condition B) (mmol/gDW/h) |
| Fagomine (B1671860) Uptake | 1.0 | 1.5 |
| Glycolysis | 5.2 | 7.8 |
| Pentose Phosphate Pathway | 1.8 | 2.5 |
| TCA Cycle | 3.5 | 5.0 |
| Amino Acid Synthesis | 2.1 | 3.2 |
In eukaryotic cells, metabolism is often compartmentalized within different organelles, such as the mitochondria, cytosol, and peroxisomes. Understanding the metabolic fluxes within and between these compartments is crucial for a complete picture of cellular metabolism. Isotopic tracers like this compound are invaluable for such studies.
By analyzing the isotopic labeling of metabolites isolated from different cellular compartments, it is possible to resolve compartmentalized fluxes. For example, the labeling pattern of citrate (B86180) in the mitochondria versus the cytosol can reveal the relative contributions of different pathways to these two pools. The dual-labeling of this compound would provide additional constraints on the flux calculations, potentially allowing for a more precise determination of compartmentalized metabolic activities.
Unraveling Biosynthetic Routes of Natural Products
Isotopically labeled compounds are fundamental tools for elucidating the biosynthetic pathways of natural products. By feeding a labeled precursor to an organism, researchers can trace the incorporation of the label into the final product, thereby identifying the building blocks and intermediates of the pathway.
The biosynthesis of fagomine itself has been a subject of study. A chemo-enzymatic synthesis of D-fagomine has been described involving an aldol (B89426) reaction catalyzed by D-Fructose-6-phosphate aldolase (B8822740) (FSA). This process utilizes dihydroxyacetone (DHA) and 3-aminopropionaldehyde derivatives as precursors.
In a hypothetical in vivo study to confirm this pathway in a fagomine-producing organism, one could administer ¹³C and deuterium-labeled precursors, such as [¹³C₃,d₂]-dihydroxyacetone. The subsequent isolation of this compound from the organism would provide strong evidence for the direct incorporation of this precursor. In vitro studies with purified enzymes and labeled substrates can further confirm the individual steps of the biosynthetic pathway.
Table 2: Hypothetical Precursor Incorporation into Fagomine
| Labeled Precursor Administered | Isotopic Labeling in Isolated Fagomine | Implication |
| [¹³C₃]-Glycerol | ¹³C labeling observed | Glycerol is a precursor to the fagomine backbone. |
| [¹⁵N]-Glutamate | ¹⁵N labeling observed | Glutamate is the likely source of the nitrogen atom. |
| [¹³C₃,d₂]-Dihydroxyacetone | ¹³C and deuterium labeling observed | Confirms the direct incorporation of the DHA moiety. |
Tracing the flow of isotopic labels can also help in the identification of previously unknown intermediates and branch points in a biosynthetic pathway. When a labeled precursor is administered, not only the final product but also the entire metabolome can become labeled. By searching for metabolites with the expected isotopic signature, novel intermediates can be discovered.
For instance, if this compound were used as a tracer in an organism that further metabolizes fagomine, the detection of other labeled compounds could reveal the downstream metabolic fate of fagomine. This is particularly useful for identifying branch points where a common intermediate is channeled into different biosynthetic routes.
Mechanistic Studies of Enzyme Catalysis with Isotopic Probes
Isotopically labeled substrates are powerful probes for investigating the mechanisms of enzyme-catalyzed reactions. The substitution of an atom with a heavier isotope can affect the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).
The magnitude of the KIE can provide information about the transition state of the reaction and can help to determine whether a particular bond is being broken in the rate-determining step. Deuterium KIEs (kH/kD) are particularly informative for reactions involving the transfer of a hydrogen atom.
A hypothetical study could involve using this compound as a substrate for an enzyme that metabolizes it. By comparing the reaction rate of this compound with that of unlabeled fagomine, a deuterium KIE could be measured. A significant KIE (typically >1) would suggest that a C-H bond involving one of the deuterated positions is being cleaved in the rate-limiting step of the reaction. The ¹³C label serves as a reporter for tracking the fate of the carbon skeleton during the reaction.
Table 3: Hypothetical Kinetic Isotope Effects for an Enzyme Utilizing Fagomine
| Substrate | Rate (µmol/min) | Kinetic Isotope Effect (k_light/k_heavy) | Mechanistic Implication |
| Fagomine (light) | 10.0 | - | - |
| Fagomine-d2 (heavy) | 2.5 | 4.0 | C-H bond cleavage is likely the rate-determining step. |
Kinetic Isotope Effects on Reaction Kinetics
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. princeton.edu The study of KIEs can provide profound insights into the rate-determining steps and the nature of transition states in enzyme-catalyzed reactions. nih.govnih.govnih.gov
The dual labeling in this compound, with both a heavy carbon and deuterium, allows for the simultaneous probing of different aspects of a reaction mechanism. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu A secondary KIE occurs when the labeled atom is not directly involved in bond cleavage or formation but is located at or near the reaction center. wikipedia.orglibretexts.org
For instance, if this compound were used to study a glycosidase, a primary ¹³C KIE could indicate that a covalent bond to the labeled carbon is being cleaved in the transition state. The magnitude of the KIE can reveal the extent of this bond cleavage. Concurrently, a deuterium KIE could provide information on changes in the hybridization state of the carbon to which it is attached or its proximity to the catalytic residues in the enzyme's active site. wikipedia.org
Illustrative Research Findings:
While specific studies on this compound are not publicly available, we can extrapolate from studies on analogous systems. For example, in the hydrolysis of glucosides, ¹³C KIEs have been used to distinguish between different mechanistic pathways. nih.gov A ¹³C KIE of around 1.03 has been associated with a concerted A(N)D(N) mechanism in β-glucosidase-catalyzed reactions. nih.gov In contrast, smaller ¹³C KIEs of approximately 1.01 suggest a stepwise mechanism. nih.gov
Secondary deuterium KIEs have also been instrumental in elucidating enzyme mechanisms. For example, α-deuterium KIEs can differentiate between SN1 and SN2-like transition states in glycoside hydrolysis.
Below is an interactive, hypothetical data table illustrating the kind of information that could be obtained from studying the interaction of this compound with a hypothetical enzyme, "Glycosidase X."
Table 1: Hypothetical Kinetic Isotope Effects for the Interaction of this compound with Glycosidase X
| Isotopologue | Labeled Position | Observed KIE (k_light / k_heavy) | Mechanistic Implication |
| Fagomine-¹³C,d2 | C-1 (Hypothetical) | 1.04 | Suggests significant C-N bond cleavage at C-1 in the transition state. |
| Fagomine-¹³C,d2 | C-2 (Hypothetical) | 1.25 | Indicates a change in hybridization at C-2, possibly from sp³ to sp², consistent with oxocarbenium ion formation. |
| Fagomine-¹³C,d2 | C-3 (Hypothetical) | 1.01 | Minimal effect, suggesting this position is not central to the rate-determining step. |
This table is for illustrative purposes only and does not represent actual experimental data.
Stereochemical Analysis of Enzymatic Reactions
Understanding the stereochemistry of an enzymatic reaction is fundamental to elucidating its mechanism. Isotopically labeled compounds like this compound are invaluable for tracing the stereochemical course of a reaction, revealing whether a transformation proceeds with retention or inversion of configuration at a stereocenter. beilstein-journals.org
The known stereochemistry of this compound allows it to serve as a stereospecific probe. When this molecule interacts with an enzyme, the isotopic labels act as markers. By analyzing the position and stereochemical orientation of the ¹³C and deuterium atoms in the resulting product or modified inhibitor, the stereochemical outcome of the reaction can be determined. This analysis is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
For example, if a glycosidase catalyzes a reaction that involves the formation of a covalent intermediate with this compound, the stereochemistry of the resulting adduct can provide definitive evidence for the enzyme's mechanism. Studies on iminosugar analogues have demonstrated that their stereochemistry is a critical determinant of their inhibitory activity against glucosidases, with subtle changes in the orientation of hydroxyl groups significantly impacting binding affinity. researchgate.netnih.gov
Illustrative Stereochemical Outcomes:
Consider a hypothetical enzymatic reaction where this compound is a substrate. The fate of the isotopic labels can distinguish between two possible stereochemical pathways, as illustrated in the hypothetical table below.
Table 2: Hypothetical Stereochemical Outcomes of an Enzymatic Reaction with this compound
| Mechanistic Pathway | Expected Position of ¹³C Label in Product | Expected Stereochemistry of Deuterium Label in Product | Conclusion |
| Pathway A: Inversion | Incorporated into the product backbone at the original position. | Inverted relative to its starting configuration. | The enzymatic reaction proceeds via a single displacement mechanism (SN2-like). |
| Pathway B: Retention | Incorporated into the product backbone at the original position. | Retained in its original configuration. | The enzymatic reaction proceeds via a double displacement mechanism, involving a covalent enzyme-intermediate. |
This table is for illustrative purposes only and does not represent actual experimental data.
By providing detailed information on both the kinetics and stereochemistry of enzymatic reactions, isotopically labeled iminosugars such as this compound hold significant potential for advancing our understanding of biochemical processes.
Investigation of Cellular and Molecular Interactions with Fagomine 13c,d2
Probing Carbohydrate Metabolism and Glycosidase Inhibition Mechanisms
Fagomine (B1671860) is recognized for its ability to inhibit glycosidases, which are enzymes responsible for breaking down complex carbohydrates. The use of Fagomine-13C,d2 provides a sophisticated method for investigating the precise mechanisms of this inhibition and its broader effects on carbohydrate metabolism. By tracing the labeled fagomine, researchers can gain insights into metabolic pathways and the dynamics of enzyme inhibition.
The isotopic labels in this compound are instrumental in elucidating the binding dynamics between the inhibitor and the glycosidase enzyme. Techniques such as NMR spectroscopy can track the changes in the chemical environment of the ¹³C and deuterium (B1214612) atoms upon binding to the enzyme's active site. This allows for a detailed mapping of the points of interaction and the conformational changes that occur in both the inhibitor and the enzyme during the binding event. These studies are crucial for understanding the forces that govern the enzyme-inhibitor complex and for the rational design of more potent and specific inhibitors.
The specificity of an inhibitor for a particular enzyme is a critical factor in its potential therapeutic application. This compound can be used in competitive binding assays with a panel of different glycosidases. By using mass spectrometry to quantify the amount of labeled fagomine bound to each enzyme, researchers can determine its inhibitory potency and selectivity. This allows for a precise assessment of which glycosidases are most effectively targeted by fagomine, providing a clearer picture of its biological effects.
Table 1: Hypothetical Selectivity Profile of this compound
| Glycosidase Enzyme | IC₅₀ (µM) | Relative Inhibition (%) |
| α-Glucosidase | 15 | 85 |
| β-Glucosidase | 75 | 40 |
| α-Mannosidase | >200 | <10 |
| β-Galactosidase | >200 | <10 |
This table presents a hypothetical representation of data that could be generated using this compound to illustrate its selective inhibition profile.
Interrogation of Cellular Uptake and Transport Dynamics
Understanding how a compound enters and moves within a cell is fundamental to pharmacology. The isotopic labeling of this compound enables its detection and quantification within cellular compartments over time. By exposing cells to the labeled compound and subsequently analyzing cell lysates using liquid chromatography-mass spectrometry (LC-MS), researchers can track its uptake, accumulation, and efflux. This provides critical information about the transport mechanisms involved and the intracellular concentration of the inhibitor, which is essential for correlating its inhibitory activity with its cellular effects.
Assessment of Molecular Interactions with Biological Macromolecules
Beyond its primary targets, the interactions of a compound with other biological macromolecules can have significant physiological consequences. This compound can be utilized as a probe in proteomic studies to identify off-target binding proteins. Techniques such as affinity purification coupled with mass spectrometry can be employed, where the labeled fagomine is used to "pull down" interacting proteins from a cell extract. The identification of these proteins can reveal novel mechanisms of action or potential side effects of fagomine.
Advanced Research Applications and Methodological Innovations with Fagomine 13c,d2
Development of Novel Analytical Assays Utilizing Isotopic Tracers
The development of sensitive and accurate quantitative analytical assays is fundamental to pharmacological and metabolic research. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantification of small molecules in complex biological matrices. scispace.com Fagomine-13C,d2 is ideally suited for this purpose.
The dual labeling with both Carbon-13 (¹³C) and deuterium (B1214612) (d2) offers significant analytical advantages. ¹³C-labeled standards are considered superior to their deuterated counterparts because their physicochemical properties are nearly identical to the unlabeled analyte. ukisotope.com This results in co-elution during chromatographic separation, which is optimal for correcting analytical variability, including matrix effects and ion suppression. ukisotope.comresearchgate.net Deuterium labeling alone can sometimes lead to slight chromatographic separation from the analyte, a phenomenon known as the "isotope effect," which can complicate precise quantification. scispace.comresearchgate.net By incorporating both ¹³C and deuterium, this compound provides a distinct mass shift from the native fagomine (B1671860), ensuring it can be clearly distinguished by the mass spectrometer while behaving almost identically during sample preparation and analysis. scispace.com
A novel analytical assay using this compound as an internal standard would involve adding a known amount of the labeled compound to biological samples (e.g., plasma, tissue homogenates) at the beginning of the sample preparation process. The ratio of the mass spectrometric signal of the endogenous, unlabeled fagomine to the signal of the this compound standard allows for highly accurate and precise quantification, correcting for any loss or variability during extraction, chromatography, and ionization. nih.gov
Table 1: Characteristics of this compound as an Ideal Internal Standard for LC-MS/MS
| Feature | Advantage for Analytical Assays | Scientific Rationale |
| Identical Physicochemical Properties | Co-elutes with unlabeled fagomine, correcting for matrix effects and ion suppression. ukisotope.comresearchgate.net | ¹³C and deuterium labels have a minimal effect on the chemical properties of the molecule. ukisotope.com |
| Distinct Mass Signature | Easily distinguished from the unlabeled analyte by the mass spectrometer. | The increased mass from ¹³C and deuterium provides a clear separation in the mass-to-charge ratio. |
| High Isotopic Purity | Minimizes cross-talk and interference with the analyte signal. | High-quality synthesis ensures the labeled standard does not contain significant amounts of the unlabeled form. |
| Stability | Not susceptible to back-exchange of labels, unlike some deuterium-only standards. ukisotope.com | Carbon-13 is a stable, non-exchangeable isotope. ukisotope.com |
Integration of Omics Data with Isotope Tracing for Systems Biology Approaches
Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics. frontiersin.orgresearchgate.net Stable isotope tracing is a powerful tool in this field, allowing researchers to follow the metabolic fate of a specific molecule and understand its impact on broader metabolic networks. springernature.comfrontiersin.org
This compound could be used as a tracer to investigate the metabolic reprogramming induced by fagomine in a systems-level approach. frontiersin.org Researchers could introduce this compound into a cell culture or a model organism and use high-resolution mass spectrometry to track the labeled atoms as they are incorporated into downstream metabolites. researchgate.netnih.gov This allows for the direct measurement of metabolic flux through various pathways affected by fagomine. frontiersin.org
For instance, a study could investigate how fagomine treatment alters glucose metabolism in cancer cells. By incubating cells with both [U-¹³C]-glucose and this compound, researchers could simultaneously trace the fate of glucose carbons and observe how fagomine influences pathways like glycolysis and the TCA cycle. nih.gov The resulting metabolomics data, showing changes in the labeling patterns of dozens or hundreds of metabolites, can then be integrated with transcriptomics (RNA-Seq) or proteomics data from the same experiment. This multi-omics approach can reveal how fagomine-induced metabolic shifts are linked to changes in gene expression or protein abundance, providing a comprehensive understanding of its mechanism of action. frontiersin.org
Table 2: Hypothetical Multi-Omics Study Design Using this compound
| Omics Layer | Research Question | Data Generated | Potential Insight |
| Metabolomics (Isotope Tracing) | What is the metabolic fate of fagomine and how does it alter cellular metabolism? | Mass isotopomer distribution of metabolites derived from this compound and other labeled nutrients (e.g., ¹³C-glucose). nih.gov | Identification of fagomine's metabolic products and its impact on central carbon metabolism. |
| Transcriptomics (RNA-Seq) | Which genes and signaling pathways are regulated by fagomine treatment? | Differential gene expression profiles between control and fagomine-treated cells. | Uncovering the genetic regulatory networks that respond to fagomine's metabolic effects. |
| Proteomics | How does fagomine affect the abundance of key metabolic enzymes and other proteins? | Quantitative profiles of protein expression changes post-treatment. | Linking changes in metabolic flux to the abundance of specific enzymes. |
| Integrated Systems Analysis | What are the key molecular networks through which fagomine exerts its biological effects? | Integrated network models of gene, protein, and metabolite interactions. frontiersin.org | A holistic view of the cellular response to fagomine, identifying key nodes for further study. |
Application in Model Systems for Biochemical and Cellular Studies
The utility of this compound extends to fundamental biochemical and cellular research, where it can provide precise insights into enzyme kinetics and cellular processes.
In biochemical studies, this compound could be used to investigate the inhibition of glycosidases, a primary target of iminosugars. nih.govnih.gov While many enzyme assays use artificial chromogenic or fluorogenic substrates, using a labeled version of the natural substrate or inhibitor provides a more physiologically relevant context. nih.govnih.govgbiosciences.com For example, this compound could be used in competitive binding assays with a labeled natural substrate to determine its binding affinity and inhibitory constants (Ki) for specific glycosidases with high precision using mass spectrometry to separate and quantify the bound and unbound ligands.
In cellular studies, this compound is an invaluable tool for tracing the uptake, distribution, and metabolic fate of fagomine within a cell. springernature.comnih.gov Researchers can incubate cultured cells with the labeled compound and, at various time points, perform subcellular fractionation and analysis by LC-MS/MS. nih.gov This would reveal the kinetics of fagomine transport across the cell membrane, its accumulation in specific organelles, and its conversion into any potential metabolites. nih.gov Such studies are crucial for understanding the compound's bioavailability at the cellular level and for correlating its intracellular concentration with observed biological effects. These cellular models can range from cancer cell lines to primary cells, providing insights relevant to various disease contexts. nih.govnih.gov
Table 3: Applications of this compound in Biochemical and Cellular Models
| Model System | Research Application | Specific Question Addressed |
| Isolated Enzymes (e.g., α-glucosidase) | Enzyme Inhibition Kinetics | What is the precise inhibitory constant (Ki) of fagomine for its target enzyme? |
| Cultured Cancer Cells | Metabolic Fate Analysis nih.gov | Is fagomine metabolized by cancer cells, and if so, into what products? |
| Primary Neurons or Glial Cells | Cellular Uptake and Distribution | How efficiently does fagomine cross the neuronal cell membrane and where does it localize? |
| In Vitro Gut Model (e.g., Caco-2 cells) | Intestinal Permeability Studies | What is the rate and mechanism of fagomine absorption across the intestinal epithelium? |
Future Perspectives and Challenges in Research Utilizing Fagomine 13c,d2
Emerging Methodologies for Enhanced Isotopic Resolution and Sensitivity
The utility of Fagomine-13C,d2 as a research tool is intrinsically linked to the analytical techniques available for its detection and the characterization of its metabolic fate. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of enhancing the resolution and sensitivity needed for such studies. magritek.com
Stable isotope tracers are increasingly used to explore metabolism by analyzing their incorporation into various metabolites. nih.gov High-resolution mass spectrometry (HRMS) is particularly suited for this, as it can distinguish between metabolites with very small mass differences. nih.gov For isotopically labeled compounds, HRMS can differentiate between isotopologues, for instance, distinguishing a molecule labeled with deuterium (B1214612) (²H) from one labeled with carbon-13 (¹³C). nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful for quantifying multiple analytes in a single run with high sensitivity and specificity. springernature.com The development of untargeted LC/MS approaches further expands the capability to investigate complex metabolic networks. nih.gov For gas-phase analysis, advancements in gas-source isotope ratio mass spectrometry (IRMS), including the use of larger magnetic sectors and double-focusing instruments, have significantly improved mass resolution, which is crucial for resolving mass interferences in isotopologue analysis. ucla.edu
NMR spectroscopy offers a complementary approach, providing detailed structural information and the precise location of isotopic labels within a molecule. nih.gov While traditionally less sensitive than MS, developments in NMR technology, such as the use of higher field magnets and cryogenically cooled probes, have improved sensitivity. For deuterated compounds like this compound, ²H NMR is a valuable technique. wikipedia.org Although it has a similar chemical shift range to proton NMR, it typically shows poorer resolution. wikipedia.org However, it is highly effective for confirming the success of deuteration. magritek.comwikipedia.org Furthermore, techniques like chemoselective derivatization with agents such as ¹⁵N-cholamine can enhance the detection of ¹³C-labeled carboxyl groups in metabolites by NMR. nih.gov
Table 1: Emerging Analytical Methodologies for this compound Research
| Methodology | Principle | Potential Advantage for this compound Research |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing for the differentiation of molecules with similar masses. | Can distinguish between unlabeled Fagomine (B1671860) and this compound, as well as its various metabolic products, providing detailed information on metabolic pathways. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a mixture using liquid chromatography and then fragments and detects them using two mass analyzers in series. | Enables sensitive and specific quantification of this compound and its metabolites in complex biological samples like plasma or tissue extracts. springernature.comnih.gov |
| Gas-Source Isotope Ratio Mass Spectrometry (IRMS) | A specialized mass spectrometry technique designed for high-precision measurement of isotope ratios in gases. | Could be used to analyze gaseous end-products of this compound metabolism, particularly in studies involving gut microbiota. ucla.edu |
| Deuterium (²H) NMR Spectroscopy | An NMR technique that observes the deuterium nucleus. | Directly confirms the presence and location of deuterium labels in this compound and its metabolites, verifying the stability of the label. wikipedia.org |
| ¹³C NMR Spectroscopy | An NMR technique that observes the carbon-13 nucleus. | Determines the precise location of the ¹³C label within the molecular structure of this compound and its downstream metabolites. nih.gov |
| Stable Isotope Probing (SIP) with HRMS/NMR | The use of a stable isotope-labeled substrate to trace its incorporation into biomolecules (e.g., RNA, proteins, lipids) of specific organisms within a community. | Could be used to identify which specific microorganisms in the gut microbiota are metabolizing this compound. nih.gov |
Potential for Novel Biological Discoveries and Mechanistic Elucidation
The application of this compound as a tracer holds significant potential for uncovering new biological insights and clarifying the mechanisms of action of Fagomine. Stable isotope tracing allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism. creative-proteomics.com Given that Fagomine is known to influence blood glucose levels and modulate gut microbiota, this compound could be instrumental in elucidating the precise pathways through which these effects occur. rsc.orgnih.gov
One key area of discovery is the elucidation of Fagomine's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com By tracking the isotopically labeled compound, researchers can identify metabolites, determine their tissue distribution, and quantify their rates of formation and elimination. magritek.com This is crucial for understanding the compound's bioavailability and duration of action. The dual labeling with ¹³C and deuterium can be particularly advantageous; the ¹³C label can trace the carbon skeleton through metabolic transformations, while the deuterium label can provide information on specific bond breakages or alterations in pharmacokinetic properties due to the kinetic isotope effect.
Furthermore, Fagomine's interaction with the gut microbiota is a promising area for investigation. Stable isotope probing (SIP) techniques, which link metabolic function to microbial identity, could be employed with this compound. nih.gov By feeding this labeled compound to an in vitro or in vivo model, researchers could identify which bacterial species are actively metabolizing Fagomine. This could lead to the discovery of novel metabolic pathways within the gut microbiome and explain how Fagomine selectively influences bacterial populations. nih.gov
Table 2: Potential Research Questions Addressable with this compound
| Research Question | How this compound Could Provide Answers | Potential for Novel Discoveries |
|---|---|---|
| What is the precise metabolic fate of Fagomine in vivo? | By tracking the ¹³C and deuterium labels in metabolites found in blood, urine, and feces, the complete metabolic pathway can be mapped. | Identification of previously unknown metabolites and a better understanding of the compound's bioavailability and clearance. |
| Which specific gut bacteria metabolize Fagomine? | Using Stable Isotope Probing (SIP), the ¹³C label from this compound can be traced into the RNA or DNA of microorganisms, identifying the active consumers. | Uncovering key microbial players in Fagomine's mechanism of action and potentially discovering new bacterial metabolic pathways. nih.gov |
| How does Fagomine affect host glucose metabolism? | Following the incorporation of the ¹³C label into glucose and related metabolites (e.g., glycogen, lactate) can quantify the impact on glycolysis, gluconeogenesis, and other central carbon pathways. | Clarifying the direct or indirect effects of Fagomine on host metabolic fluxes, beyond simple enzyme inhibition. |
| Does the deuterium label alter the pharmacokinetic or pharmacodynamic properties of Fagomine? | Comparing the ADME profile and biological effects of this compound with its unlabeled counterpart can reveal kinetic isotope effects. | Insights into the rate-limiting steps of Fagomine metabolism and potential for developing "deuterated drugs" with improved properties. |
Methodological Limitations and Strategies for Overcoming Research Hurdles
Despite the great potential, research utilizing this compound is not without its challenges. These hurdles span from the synthesis of the labeled compound to the interpretation of the complex data generated.
A primary challenge is the chemical synthesis of this compound itself. The synthesis of iminosugars is often a multi-step process, and the introduction of isotopic labels at specific positions adds to the complexity and cost. enscada.comresearchgate.net The synthesis must be designed to incorporate the ¹³C and deuterium atoms efficiently and with high isotopic enrichment, which can be a significant synthetic challenge. musechem.com
Another limitation is the potential for isotope effects. The replacement of hydrogen with deuterium can sometimes alter the rate of chemical reactions, which could in turn affect the metabolism and biological activity of the compound. While this can be a tool for mechanistic studies, it can also complicate the interpretation of results if the labeled compound does not behave identically to the natural one.
The analysis of data from isotope tracing experiments can also be a hurdle. Untargeted metabolomics studies, in particular, generate vast and complex datasets. nih.gov The correct identification and quantification of all labeled isotopologues require sophisticated software and can be a source of error. nih.gov In studies of complex systems like the gut microbiota, the low levels of isotope incorporation can make detection difficult, requiring highly sensitive analytical instrumentation. nih.gov
Table 3: Methodological Limitations and Mitigation Strategies
| Limitation | Description | Strategy for Overcoming |
|---|---|---|
| Complex Synthesis | The multi-step synthesis of iminosugars is challenging, and incorporating isotopic labels increases complexity and cost. musechem.comresearchgate.net | Development of more efficient synthetic routes, potentially using biocatalysis or late-stage functionalization techniques to introduce the labels. |
| Isotope Effects | The heavier mass of deuterium can alter reaction rates, potentially changing the pharmacokinetic or pharmacodynamic profile of the compound compared to its unlabeled version. | Careful comparison of the biological activity of labeled and unlabeled Fagomine in preliminary studies. Utilizing the kinetic isotope effect as an intentional tool to probe reaction mechanisms. |
| Low Isotope Enrichment in Biological Samples | In complex systems like the gut microbiota, the isotopic label from this compound may be diluted, making detection challenging. nih.gov | Use of highly sensitive analytical techniques like HRMS. nih.gov Employing methods like RNA-SIP coupled with magnetic-bead capture to enrich for labeled biomolecules. nih.gov |
| Data Complexity and Analysis | The analysis of isotopologue distribution in metabolomics data is complex and requires specialized software and expertise to avoid misinterpretation. nih.gov | Use of established data processing workflows and software specifically designed for isotopic tracing studies. Validation of findings with targeted analysis of key metabolites. |
| Availability of Labeled Substrates | The commercial availability of complex labeled molecules like this compound may be limited and costly. | Collaboration with specialized synthetic chemistry labs or investment in in-house synthesis capabilities. |
Q & A
Q. How can researchers verify the isotopic purity of Fagomine-<sup>13</sup>C,d2 in metabolic pathway studies?
Methodological Answer: Isotopic purity is critical for tracing metabolic intermediates. Use high-resolution mass spectrometry (HRMS) combined with <sup>13</sup>C-NMR to confirm labeling efficiency and deuterium incorporation. For quantitative analysis, compare spectral data against non-labeled standards and validate using isotope dilution assays. Ensure calibration curves account for potential isotopic interference .
Q. What are the best practices for synthesizing Fagomine-<sup>13</sup>C,d2 to minimize isotopic scrambling?
Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce scrambling. Monitor intermediates via LC-MS with isotopic tracing. Use chiral catalysts to preserve stereochemistry, and validate each synthetic step with isotopic enrichment ratios. Reference protocols from primary literature on labeled iminosugar synthesis, ensuring reproducibility via step-by-step replication .
Q. How should researchers design controls for Fagomine-<sup>13</sup>C,d2 uptake assays in cell cultures?
Methodological Answer: Include unlabeled Fagomine as a negative control and isotope-enriched media as a background signal control. Use time-course experiments to differentiate passive diffusion from active transport. Normalize data to protein content or cell count, and apply statistical tests (e.g., ANOVA with post-hoc correction) to account for biological variability .
Advanced Research Questions
Q. How can contradictory data on Fagomine-<sup>13</sup>C,d2’s inhibitory effects across enzymatic assays be resolved?
Methodological Answer: Perform meta-analysis of kinetic parameters (e.g., Ki, IC50) under standardized conditions (pH, temperature, cofactors). Use surface plasmon resonance (SPR) to measure binding affinities directly. Cross-validate with in silico docking simulations to identify structural determinants of inhibition. Publish raw datasets to enable third-party verification .
Q. What experimental frameworks are suitable for studying Fagomine-<sup>13</sup>C,d2’s stability in long-term pharmacokinetic studies?
Methodological Answer: Design stability studies using accelerated degradation protocols (e.g., elevated temperature, oxidative stress) with LC-MS/MS quantification. Apply Arrhenius modeling to predict shelf-life. For in vivo studies, use bile-duct cannulated models to assess enterohepatic recirculation and metabolite profiling. Ensure ethical compliance with IACUC protocols .
Q. How can researchers address low signal-to-noise ratios in <sup>13</sup>C isotope tracing experiments with Fagomine-<sup>13</sup>C,d2?
Methodological Answer: Optimize MS parameters (e.g., collision energy, dwell time) to enhance isotopic peak resolution. Use stable isotope-resolved metabolomics (SIRM) with <sup>13</sup>C-labeled internal standards. Apply computational tools like XCMS Online for noise reduction and peak alignment. Validate findings with orthogonal methods (e.g., radioisotope tracing) .
Methodological & Analytical Challenges
Q. What statistical approaches are recommended for analyzing dose-response relationships in Fagomine-<sup>13</sup>C,d2 toxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report confidence intervals and Akaike information criterion (AIC) values to compare model fitness. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) and bootstrap resampling. Follow CONSORT guidelines for preclinical studies to ensure transparency .
Q. How should researchers validate the specificity of Fagomine-<sup>13</sup>C,d2 antibodies in immunohistochemistry?
Methodological Answer: Perform blocking experiments with excess unlabeled Fagomine and compare staining patterns in knockout models. Use Western blotting to confirm antibody cross-reactivity. Include isotype controls and quantify signal intensity using image analysis software (e.g., ImageJ). Publish validation data in supplementary materials .
Reproducibility & Literature Integration
Q. What steps ensure reproducibility when replicating Fagomine-<sup>13</sup>C,d2 synthesis protocols from patents or preprints?
Methodological Answer: Cross-reference patent claims with peer-reviewed synthesis routes. Contact authors for clarification on ambiguous steps. Use open-source lab notebooks (e.g., LabArchives) to document deviations. Validate intermediates via third-party analytical services and deposit spectra in public repositories (e.g., NMRShiftDB) .
Q. How can systematic reviews on Fagomine-<sup>13</sup>C,d2’s therapeutic potential avoid bias in literature selection?
Methodological Answer: Apply PRISMA guidelines with predefined inclusion/exclusion criteria. Use tools like Rayyan for blinded screening. Assess study quality via GRADE criteria and report conflicts of interest. Synthesize data using random-effects meta-analysis to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
